![molecular formula C29H29NO2Se B12563616 N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide CAS No. 143503-80-4](/img/structure/B12563616.png)
N-{2'-[(2-Methoxycyclohexyl)selanyl][1,1'-binaphthalen]-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide is a complex organic compound featuring a unique structure that includes a methoxycyclohexyl group, a selanyl group, and a binaphthyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide typically involves multiple steps, starting with the preparation of the binaphthyl core. The methoxycyclohexyl group is introduced through a series of substitution reactions, while the selanyl group is incorporated using selenylation techniques. The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key reactions.
Chemical Reactions Analysis
Types of Reactions
N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the selanyl group or to modify the methoxycyclohexyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selanyl group can yield selenoxide derivatives, while reduction can lead to the formation of simpler hydrocarbons.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development.
Medicine: Its potential therapeutic properties, such as antioxidant or anticancer activities, are of significant interest.
Industry: The compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The selanyl group may play a key role in its biological activity, potentially through redox reactions or interactions with metal ions. The binaphthyl moiety could also contribute to its binding affinity for certain proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
N,N′-(1,2-phenylene)bis(2-((2-oxopropyl)selanyl)benzamide):
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: Known for its role in enantioselective transformations, this compound shares the binaphthyl core with N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide.
Uniqueness
N-{2’-[(2-Methoxycyclohexyl)selanyl][1,1’-binaphthalen]-2-yl}acetamide is unique due to the combination of its methoxycyclohexyl, selanyl, and binaphthyl groups. This unique structure may confer specific properties, such as enhanced stability or reactivity, that are not present in similar compounds.
Properties
CAS No. |
143503-80-4 |
|---|---|
Molecular Formula |
C29H29NO2Se |
Molecular Weight |
502.5 g/mol |
IUPAC Name |
N-[1-[2-(2-methoxycyclohexyl)selanylnaphthalen-1-yl]naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C29H29NO2Se/c1-19(31)30-24-17-15-20-9-3-5-11-22(20)28(24)29-23-12-6-4-10-21(23)16-18-27(29)33-26-14-8-7-13-25(26)32-2/h3-6,9-12,15-18,25-26H,7-8,13-14H2,1-2H3,(H,30,31) |
InChI Key |
ZBLBWGQFRDLEBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[Se]C5CCCCC5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


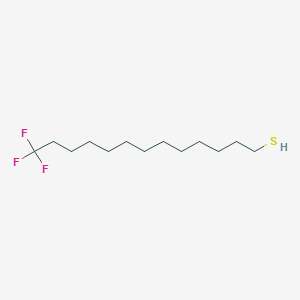
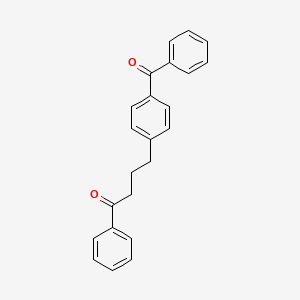

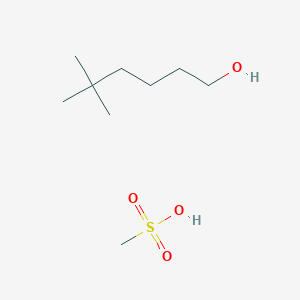
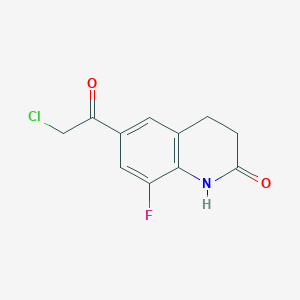
![5-(Phenoxymethyl)tetrazolo[1,5-a]quinoline](/img/structure/B12563567.png)
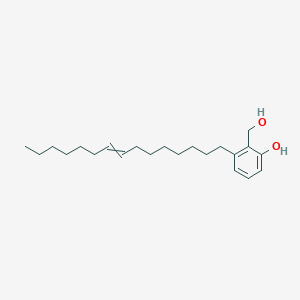
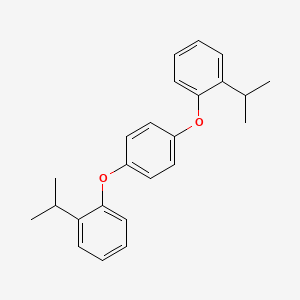
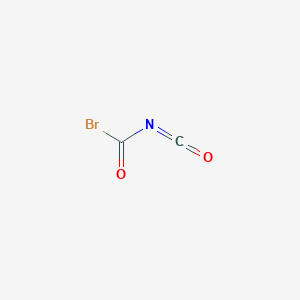
![2-(Trideca-9,11-diyn-1-ylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B12563590.png)
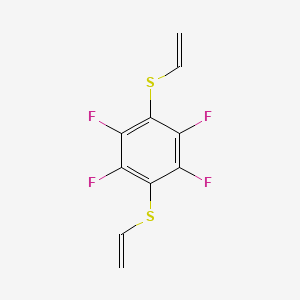
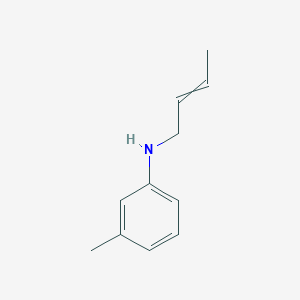
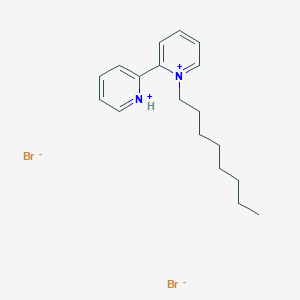
![1-[(4-Ethenylphenyl)methyl]-1,4,7-triazonane](/img/structure/B12563621.png)
